6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2/c19-18(20,21)28-14-8-6-13(7-9-14)26-16-15(23-24-26)17(27)25(11-22-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONOIYFEUZDCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethoxyphenyl Group: This step involves the use of 4-(trifluoromethoxy)benzyl bromide as a reagent, which reacts with the triazolopyrimidine core to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The unique trifluoromethoxy group enhances the compound's binding affinity to these targets.
- Anti-inflammatory Properties
-
Diabetes Management
- Similar compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The incorporation of triazole and pyrimidine moieties may enhance the selectivity and potency of these inhibitors . This suggests that the compound could be a candidate for further development in diabetes therapeutics.
Mechanistic Insights
The mechanism of action for compounds like 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves interaction with specific biological targets such as enzymes or receptors. The trifluoromethoxy substitution is known to increase lipophilicity and improve metabolic stability, which are advantageous for drug-like properties.
Case Study 1: Anticancer Screening
In a study evaluating various triazolopyrimidine derivatives for anticancer activity, it was found that those with trifluoromethoxy substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts. The study utilized a panel of assays to assess cell viability and apoptosis induction .
Case Study 2: DPP-IV Inhibition
A related compound was tested as a DPP-IV inhibitor with promising results showing an IC50 value of 18 nM. This suggests that similar triazolopyrimidine derivatives could be effective in managing type 2 diabetes by improving glycemic control .
Comparative Analysis of Triazolopyrimidine Derivatives
Mechanism of Action
The mechanism of action of 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features, molecular weights, and properties of the target compound with its analogs:
Key Differentiators of the Target Compound
Biological Activity
The compound 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole and pyrimidine family known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: CHFNO
- Molecular Weight: 373.32 g/mol
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole-fused pyrimidines demonstrated moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . Specifically, compounds with trifluoromethyl substitutions have shown enhanced antibacterial activity compared to their non-substituted counterparts.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–8 μg/mL |
| Escherichia coli | 2–16 μg/mL |
| Candida albicans | 0.5–4 μg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For instance, certain derivatives showed IC values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .
The biological activity of the compound is believed to be linked to its ability to interfere with nucleic acid synthesis and function. Triazoles are known to inhibit enzymes involved in DNA replication and repair processes. The trifluoromethoxy group may enhance lipophilicity and cellular uptake, thereby increasing the compound's efficacy .
Case Study 1: Antibacterial Efficacy
In a comparative study, the antibacterial efficacy of several triazole derivatives was assessed against clinical isolates of MRSA. The compound exhibited a significant reduction in bacterial load when tested in vitro, outperforming standard antibiotics like norfloxacin .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of triazolo-pyrimidine derivatives found that one derivative had an IC value of 5 μM against the MCF-7 cell line. This study suggests that modifications to the triazole ring can lead to enhanced cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 6-benzyl-3-[4-(trifluoromethoxy)phenyl]triazolopyrimidin-7-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves forming the triazolopyrimidine core via cyclization reactions, followed by introducing substituents (e.g., benzyl and trifluoromethoxyphenyl groups). Key reagents include coupling agents like triphenylphosphine for ylide formation or Pd catalysts for cross-coupling .
- Optimization : Reaction temperature (80–120°C), solvent choice (DMF or THF), and reaction time (12–24 hours) significantly affect yield and purity. For example, refluxing in acetonitrile with potassium carbonate improves nucleophilic substitution efficiency .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Techniques :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and aromatic proton environments .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .
Q. How can researchers assess the purity of the compound post-synthesis?
- Methods :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress.
- Elemental analysis (C, H, N) to confirm purity ≥95% .
Advanced Research Questions
Q. What strategies can mitigate low yields in Suzuki-Miyaura coupling steps during synthesis?
- Approach :
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with optimized ligand ratios .
- Pre-dry solvents (e.g., DMF) over molecular sieves to prevent hydrolysis of boronic acid reagents .
- Monitor reaction progress via LC-MS to identify intermediate bottlenecks .
Q. How do electronic effects of substituents (e.g., trifluoromethoxy vs. methoxy) influence the compound’s reactivity and biological interactions?
- Analysis :
- The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the triazolopyrimidine core and altering π-π stacking with biological targets .
- Computational modeling (DFT) can predict charge distribution and binding affinities to enzymes like kinases .
Q. What computational tools are suitable for modeling the compound’s 3D structure and target interactions?
- Tools :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to kinase active sites .
- Molecular dynamics simulations (GROMACS) to assess stability of protein-ligand complexes over time .
- X-ray crystallography data (if available) to validate computational predictions .
Q. How can contradictory biological activity data (e.g., IC₅₀ variations) across studies be resolved?
- Resolution Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
